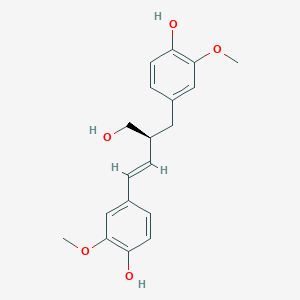

Imperanene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

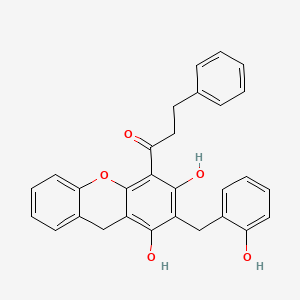

Imperanene is a natural product found in Imperata cylindrica with data available.

Wissenschaftliche Forschungsanwendungen

Total Synthesis

The total synthesis of (S)-(+)-imperanene, a compound found in Chinese medicine, was achieved from commercially available cinnamic acid. Key steps included highly enantioselective carbon-hydrogen insertion and optimization of an elimination process to avoid intramolecular Friedel-Crafts alkylation (Doyle, Hu, & Valenzuela, 2002).

Chiral Recognition

Chiral recognition studies of imperanene enantiomers were conducted using cyclodextrin-modified capillary electrophoresis and NMR spectroscopy. Various cyclodextrins differing in cavity size and charge were used to separate the enantiomers, achieving enantioresolution with specific cyclodextrin combinations (Sohajda et al., 2012).

Synthesis from Natural Lignan

R-(-)-imperanene was synthesized from hydroxymatairesinol, a natural lignan from Norway spruce. The process involved degradation in strongly basic conditions, esterification, and reduction, preserving the configuration at the crucial stereocenter (Eklund, Riska, & Sjöholm, 2002).

Platelet Aggregation Inhibition

Imperanene, identified as a platelet aggregation inhibitor, was synthesized with both enantiomers achieving high enantiomeric excess. The natural product was determined as the (S)-enantiomer through stereoselective alkylation and optical rotation data (Shattuck, Shreve, & Solomon, 2001).

Synthesis via Allylic Substitution

The synthesis of (S)-imperanene was explored using copper-assisted allylic substitution. The study highlighted the efficient preparation of the compound through a series of steps involving kinetic resolution, palladium-catalyzed coupling, and Tamao oxidation (Takashima & Kobayashi, 2009).

Enzymatic Asymmetrization

(S)-imperanene and its (R)-enantiomer were synthesized from vanillin using a chemoenzymatic strategy. A critical step was the use of Pseudomonas cepacia lipase to induce asymmetrization of a prochiral 1,3-diol, achieving high enantiomeric excess (Carr & Bisht, 2004).

Human Tyrosinase Inhibition

(S)-(+)-Imperanene from rum distillate wastewater was found to significantly inhibit human tyrosinase activity. It acted as a competitive inhibitor against tyrosinase, with its glycosylated forms showing varying degrees of inhibitory activities (Takara, Iwasaki, Ujihara, & Wada, 2008).

Eigenschaften

Molekularformel |

C19H22O5 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol |

InChI |

InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+/t15-/m1/s1 |

InChI-Schlüssel |

RCQPYMXHGRTMOZ-NHZBNJEXSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C[C@H](CO)/C=C/C2=CC(=C(C=C2)O)OC)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O |

Synonyme |

imperanene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

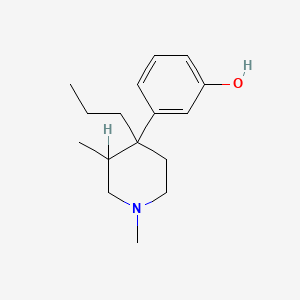

![(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide](/img/structure/B1246020.png)

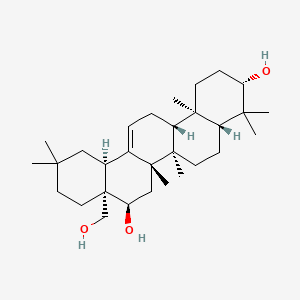

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246021.png)